molecular formula C20H17BrN2OS2 B2560729 3-(4-bromophenyl)-2-((1-phenylethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 687566-79-6

3-(4-bromophenyl)-2-((1-phenylethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

Cat. No. B2560729
CAS RN: 687566-79-6
M. Wt: 445.39
InChI Key: KFSVWLGPOGLKGH-UHFFFAOYSA-N
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Description

3-(4-bromophenyl)-2-((1-phenylethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C20H17BrN2OS2 and its molecular weight is 445.39. The purity is usually 95%.
BenchChem offers high-quality 3-(4-bromophenyl)-2-((1-phenylethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-bromophenyl)-2-((1-phenylethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Approaches

The chemical compound "3-(4-bromophenyl)-2-((1-phenylethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one" is a versatile precursor in the synthesis of various heterocyclic compounds. It has been utilized to create a range of thio-substituted ethyl nicotinate derivatives, thieno[2,3-b]pyridines, and pyridothienopyrimidine derivatives, showcasing its adaptability in chemical transformations (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).

Antitumor Activity

Research indicates that derivatives of this compound exhibit significant antitumor activities. Novel 6-phenyl-thieno[3,2-d]pyrimidine derivatives synthesized using this compound have shown potent anticancer activity, comparable to doxorubicin, on human cancer cell lines, including human breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116) (Hafez & El-Gazzar, 2017).

Antimicrobial Activity

Compounds derived from this chemical structure have also been tested for their antimicrobial properties. Certain derivatives have demonstrated antimicrobial activities, indicating potential applications in the development of new antimicrobial agents (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).

Biological and Pharmacological Insights

Comparative Studies

Substituted 3,4-dihydrothieno[3,4-d]pyrimidin-4-ones synthesized from this compound have been compared with analogous compounds for their physicochemical properties and biological potential. The studies have revealed differences associated with the position of the sulfur atom, impacting the profiles of biological activities and providing valuable insights into the design of new drugs and therapeutic agents (Zadorozhny, Turov, & Kovtunenko, 2010).

Antioxidant Properties

Furthermore, derivatives synthesized from this compound have been studied for their antioxidant properties. The findings indicate that certain derivatives exhibit considerable antioxidant activity, underscoring the potential of these compounds in addressing oxidative stress-related conditions (Akbas et al., 2018).

properties

IUPAC Name

3-(4-bromophenyl)-2-(1-phenylethylsulfanyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrN2OS2/c1-13(14-5-3-2-4-6-14)26-20-22-17-11-12-25-18(17)19(24)23(20)16-9-7-15(21)8-10-16/h2-10,13H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFSVWLGPOGLKGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)SC2=NC3=C(C(=O)N2C4=CC=C(C=C4)Br)SCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-bromophenyl)-2-((1-phenylethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

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